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molecular formula C19H29NO2 B1624246 Nexeridine CAS No. 53716-48-6

Nexeridine

Cat. No. B1624246
M. Wt: 303.4 g/mol
InChI Key: TVQPXLMQOZWEBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03974157

Procedure details

(-)-1-(2-Dimethylamino-1-methylethyl)-2-phenycyclohexanol (8 gm) in 65 ml chloroform is cooled to 0° and 2.7 ml acetyl chloride is added at ≤5°. After warming to room temperature, the solution is extracted with dilute aqueous sodium hydroxide, washed with water and dried over magnesium sulfate. The dried chloroform solution is then cooled to 0° and treated with another 3.0 ml acetyl chloride at ≤5° and again allowed to warm to room temperature, extracted with dilute sodium hydroxide, washed with water and dried over magnesium sulfate. Removal of solvent leaves 9.3 gm of an oil which crystallizes spontaneously. This is recrystallized from 30 ml n-hexane (at -50°) yielding 5.7 gm product melting at 63°-66°. The optical rotation is as follows: ##EQU8##
Name
(-)-1-(2-Dimethylamino-1-methylethyl)-2-phenycyclohexanol
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:19])[CH2:3][CH:4]([C:6]1([OH:18])[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH3:5].[C:20](Cl)(=[O:22])[CH3:21]>C(Cl)(Cl)Cl>[C:20]([O:18][C:6]1([CH:4]([CH3:5])[CH2:3][N:2]([CH3:1])[CH3:19])[CH2:11][CH2:10][CH2:9][CH2:8][CH:7]1[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)(=[O:22])[CH3:21]

Inputs

Step One
Name
(-)-1-(2-Dimethylamino-1-methylethyl)-2-phenycyclohexanol
Quantity
8 g
Type
reactant
Smiles
CN(CC(C)C1(C(CCCC1)C1=CC=CC=C1)O)C
Name
Quantity
65 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
2.7 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the solution is extracted with dilute aqueous sodium hydroxide
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
TEMPERATURE
Type
TEMPERATURE
Details
The dried chloroform solution is then cooled to 0°
ADDITION
Type
ADDITION
Details
treated with another 3.0 ml acetyl chloride at ≤5°
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with dilute sodium hydroxide
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1(C(CCCC1)C1=CC=CC=C1)C(CN(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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